molecular formula C19H16BrN3O2 B2690947 N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide CAS No. 1903678-77-2

N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide

Cat. No. B2690947
CAS RN: 1903678-77-2
M. Wt: 398.26
InChI Key: YXLLICNILYFIDF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a bipyridine moiety (a structure with two pyridine rings) and a benzamide moiety (a structure derived from benzoic acid and an amine). The prefixes “2-bromo” and “5-methoxy” suggest the presence of a bromine atom and a methoxy group (-OCH3) at the 2nd and 5th positions of the benzamide ring, respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bipyridine and benzamide moieties, the introduction of the bromine and methoxy groups, and the coupling of these structures. The exact synthetic route would depend on the specific reactivity and compatibility of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to elucidate its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the bromine atom might be susceptible to nucleophilic substitution reactions, while the bipyridine moiety might be able to coordinate to metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

N-Heterocyclic Carbene Gold(I) Complexes in Medicinal Chemistry

N-Heterocyclic carbene (NHC) gold(I) complexes, such as the bromido[3-ethyl-4-(4-methoxyphenyl)-5-(2-methoxypyridin-5-yl)-1-propylimidazol-2-ylidene]gold(I) complex, exhibit significant potential in medicinal chemistry due to their antiproliferative, anticancer, and antibacterial properties. The detailed study of their reaction behavior in aqueous media is crucial for further development and optimization for biomedical applications. This research outlines a comprehensive mechanism for ligand scrambling reactions and oxidation processes in aqueous solutions, providing insights that are vital for understanding their biological activity and enhancing their therapeutic efficacy (Goetzfried et al., 2020).

Crystal Structure of N-(p-Methoxyphenyl-3-Propyl)-p-Bromobenzamide

The crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which crystallizes in two polymorphs, provides valuable information on the molecular configuration and intermolecular interactions of such compounds. Understanding the structural differences and similarities between the polymorphs can aid in the design of new compounds with desired physical and chemical properties, which is fundamental for drug design and other scientific research applications (Yasuoka, Kasai, & Kakudo, 1969).

Chemodivergent Annulations via C-H Activation

The study on chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation showcases a novel synthetic pathway for creating complex molecules. This research highlights the versatility of N-methoxybenzamides in organic synthesis, providing a new methodology for constructing pharmacologically relevant compounds under acid-controlled conditions (Xu et al., 2018).

Antibacterial and Antifungal Activities

Secondary metabolites from the endophytic Botryosphaeria dothidea, including compounds related to N-methoxybenzamide derivatives, exhibit significant antimicrobial, antioxidant, and cytotoxic activities. These findings demonstrate the potential of N-methoxybenzamide derivatives for developing new antimicrobial and anticancer agents, leveraging their natural bioactivity profiles (Xiao et al., 2014).

Mechanism of Action

If this compound were a drug or a biologically active molecule, its mechanism of action would refer to how it interacts with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for exposure. Safety data sheets (SDS) provide information on the hazards of chemical compounds and how to handle them safely .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it were a drug candidate, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c1-25-15-6-7-17(20)16(10-15)19(24)23-12-14-5-3-9-22-18(14)13-4-2-8-21-11-13/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLLICNILYFIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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